molecular formula C25H20N2O3 B12444467 2-{[(1-naphthyloxy)acetyl]amino}-N-phenylbenzamide

2-{[(1-naphthyloxy)acetyl]amino}-N-phenylbenzamide

Cat. No.: B12444467
M. Wt: 396.4 g/mol
InChI Key: OOIKDPHYSQABHK-UHFFFAOYSA-N
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Description

2-{[(1-naphthyloxy)acetyl]amino}-N-phenylbenzamide is a complex organic compound with the molecular formula C25H20N2O3 and a molecular weight of 396.44 g/mol . This compound is known for its unique chemical structure, which includes a naphthyloxy group, an acetyl group, and a phenylbenzamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-naphthyloxy)acetyl]amino}-N-phenylbenzamide typically involves the reaction of 1-naphthol with acetyl chloride to form 1-naphthyl acetate. This intermediate is then reacted with aniline to produce the final compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(1-naphthyloxy)acetyl]amino}-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(1-naphthyloxy)acetyl]amino}-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(1-naphthyloxy)acetyl]amino}-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(1-naphthyloxy)acetyl]amino}-N-phenylbenzamide is unique due to its specific naphthyloxy group position, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C25H20N2O3

Molecular Weight

396.4 g/mol

IUPAC Name

2-[(2-naphthalen-1-yloxyacetyl)amino]-N-phenylbenzamide

InChI

InChI=1S/C25H20N2O3/c28-24(17-30-23-16-8-10-18-9-4-5-13-20(18)23)27-22-15-7-6-14-21(22)25(29)26-19-11-2-1-3-12-19/h1-16H,17H2,(H,26,29)(H,27,28)

InChI Key

OOIKDPHYSQABHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)COC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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